"Clopidogrel Impurity D chemical structure"
"Clopidogrel Impurity D chemical structure"
An In-Depth Technical Guide to the Chemical Structure and Analysis of Clopidogrel Impurity D
Introduction
Clopidogrel is a potent oral antiplatelet agent, classified as a thienopyridine, that is pivotal in the prevention of atherothrombotic events in patients with a history of myocardial infarction, stroke, or established peripheral arterial disease.[1] Its mechanism of action involves the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on platelet surfaces, which in turn blocks platelet activation and aggregation.[1] The clinical success of any pharmaceutical agent like Clopidogrel is intrinsically linked to its purity, safety, and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.
The presence of impurities, which can originate from the synthesis process, degradation of the API, or interaction with excipients, can potentially compromise the therapeutic effect and safety of the medication.[][3] Therefore, a thorough understanding of the impurity profile is a critical aspect of drug development and quality control. This guide provides a comprehensive technical examination of a specific related substance, Clopidogrel Impurity D, designed for researchers, analytical scientists, and drug development professionals. We will delve into its chemical structure, potential formation pathways, and the analytical methodologies required for its precise identification and quantification.
Part 1: Physicochemical and Structural Characterization of Clopidogrel Impurity D
Clopidogrel Impurity D, also known as Clopidogrel Related Compound D, is a significant process-related or degradation product that requires careful monitoring.[4] Its fundamental properties are summarized below.
Key Physicochemical Data
| Property | Value | References |
| IUPAC Name | Methyl (2R)-(2-chlorophenyl)[(2S)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetyloxy]acetate | [4][5][6][7] |
| CAS Number | 1421283-60-4 | [4][5][6][7] |
| Molecular Formula | C₂₄H₂₁Cl₂NO₄S | [4][5][6] |
| Molecular Weight | 490.40 g/mol | [5][6] |
| Appearance | Off-White Solid | [6] |
| Solubility | Soluble in Methanol and DMSO | [6] |
| Storage Conditions | 2-8 °C | [6] |
Detailed Structural Elucidation
The IUPAC name, Methyl (2R)-(2-chlorophenyl)[(2S)-(2-chlorophenyl)[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetyloxy]acetate, precisely defines the complex structure of Impurity D. A structural breakdown reveals it to be an ester formed from two distinct chiral molecules:
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The Acyl Component : This portion is derived from (2S)-2-(2-chlorophenyl)-2-[6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]acetic acid , which is commonly known as Clopidogrel Impurity A or Clopidogrel Carboxylic Acid.[] This molecule contains the characteristic thienopyridine core of Clopidogrel.
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The Alcohol Component : This part is Methyl (2R)-(2-chlorophenyl)-2-hydroxyacetate . This molecule provides the second chlorophenyl ring and the methyl ester group.
The two components are linked via an ester bond (an acetyloxy group). The stereochemistry is critical, with two defined chiral centers: one with an (S) configuration from the Clopidogrel acid moiety and one with an (R) configuration from the methyl hydroxyacetate moiety. This specific stereochemical arrangement is essential for its unique identity and chromatographic behavior.
Caption: Chemical structure of Clopidogrel Impurity D.
Part 2: Proposed Formation Pathway and Mechanistic Insights
Understanding the formation pathway of an impurity is crucial for developing control strategies during drug manufacturing. The structure of Clopidogrel Impurity D strongly suggests its formation via an esterification reaction between Clopidogrel Impurity A and Methyl (R)-(2-chlorophenyl)-2-hydroxyacetate.
Causality of Formation: This reaction could theoretically occur under several conditions:
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Process-Related Synthesis: If both precursor molecules are present as intermediates or by-products in the Clopidogrel synthesis process, they could couple under acidic conditions or in the presence of residual coupling agents.
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Degradation: Under thermal stress or in formulations with acidic or basic excipients, Clopidogrel could hydrolyze to form Impurity A (the carboxylic acid). If the second precursor is also present, a subsequent esterification could lead to the formation of Impurity D.
The control of this impurity, therefore, hinges on minimizing the presence of one or both precursors and carefully controlling the pH, temperature, and residual reagents in the final steps of API synthesis and formulation.
Caption: Proposed formation pathway for Clopidogrel Impurity D.
Part 3: Analytical Methodologies for Identification and Quantification
A robust, validated analytical method is essential for the routine monitoring of impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying Clopidogrel and its related substances.
Expertise in Method Selection: The choice between normal-phase (NP) and reversed-phase (RP) HPLC is critical. While RP-HPLC is more common, NP-HPLC can offer superior separation for structurally similar compounds and isomers, which is often the case with drug impurities.[] An NP-HPLC method has been shown to effectively separate all known impurities of Clopidogrel, including the chiral ones.[8]
Experimental Protocol 1: Normal-Phase HPLC for Impurity Profiling
This protocol is a representative method for the separation of Clopidogrel and its impurities, including Impurity D.
Objective: To achieve baseline separation of Clopidogrel and all known related substances.
Methodology:
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Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
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Chromatographic Conditions:
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Column: Chiralcel OD-H (250 x 4.6 mm, 5µm). The choice of a chiral stationary phase is deliberate to ensure separation of enantiomeric impurities like Impurity C, while also effectively resolving other related substances.[8]
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Mobile Phase: n-Hexane / Ethanol / Isopropyl Alcohol / Diethylamine (920:50:30:0.3 v/v/v/v).[8] The combination of a non-polar solvent (hexane) with polar modifiers (alcohols) and a basic additive (diethylamine) allows for fine-tuning of retention and peak shape on the polar stationary phase.
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Flow Rate: 0.9 mL/min.
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Detection Wavelength: 240 nm.[8] This wavelength provides good sensitivity for the thienopyridine chromophore present in Clopidogrel and its impurities.
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Column Temperature: 25°C.
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Injection Volume: 10 µL.
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Sample Preparation:
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Accurately weigh and dissolve the Clopidogrel drug substance or a crushed tablet powder in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
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Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
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-
System Suitability:
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Inject a resolution solution containing Clopidogrel and known impurities (including Impurity D).
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Verify that the resolution between all critical pairs is >2.0, ensuring the method's separating power.
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Data Analysis:
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Identify impurity peaks by comparing their retention times with those of qualified reference standards. In a published method, the retention time for Impurity D was approximately 8.78 minutes.[]
-
Quantify impurities using an external standard method or by area normalization, depending on the validation strategy.
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Caption: General workflow for HPLC analysis of Clopidogrel impurities.
Structural Confirmation by Spectroscopy
While HPLC is used for separation and quantification, definitive structural confirmation relies on spectroscopic techniques. Commercial suppliers of the Clopidogrel Impurity D reference standard typically provide a comprehensive data package including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]
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Mass Spectrometry (MS): High-resolution MS (HRMS) would be used to confirm the elemental composition (C₂₄H₂₁Cl₂NO₄S) by providing a highly accurate mass measurement of the molecular ion. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, helping to piece together the different parts of the molecule.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Provides information on the number and environment of protons, confirming the presence of the chlorophenyl rings, the thienopyridine system, and the methyl ester.
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¹³C NMR: Shows the number of unique carbon atoms, corroborating the overall structure.
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2D NMR (COSY, HSQC, HMBC): These advanced experiments are essential to unambiguously assign all proton and carbon signals and to confirm the connectivity between the two halves of the molecule through the ester linkage.
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Conclusion
Clopidogrel Impurity D is a structurally complex related substance whose control is vital for ensuring the quality and safety of the final drug product. This guide has detailed its definitive chemical structure, elucidated its likely formation through esterification, and provided a robust analytical framework for its detection and quantification. The application of high-resolution chromatographic techniques like NP-HPLC, coupled with definitive spectroscopic analysis, provides the necessary tools for researchers and quality control professionals. A thorough understanding of this impurity, from its molecular architecture to its analytical signature, is a cornerstone of maintaining the high standards required in pharmaceutical manufacturing.
References
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Veeprho. (n.d.). Clopidogrel EP Impurity D | CAS 1421283-60-4. Retrieved from [Link]
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Pharmace Research Laboratory. (n.d.). Clopidogrel EP Impurity D. Retrieved from [Link]
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Allmpus. (n.d.). CLOPIDOGREL EP IMPURITY D. Retrieved from [Link]
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Patel, H. R., & Patel, J. K. (2018). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. International Journal for Scientific Research & Development, 6(3). Retrieved from [Link]
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Venkatasai Life Sciences. (n.d.). Clopidogrel EP Impurity D | 1421283-60-4. Retrieved from [Link]
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Mohan, A., et al. (2008). Identification and characterization of a principal oxidation impurity in clopidogrel drug substance and drug product. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 417-422. Retrieved from [Link]
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Radha Krishna Reddy, G., et al. (2011). Development and validation of stability indicating related substances method for clopidogrel bisulphate. Journal of Global Trends in Pharmaceutical Sciences, 2(4), 367-379. Retrieved from [Link]
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Sai Traders. (n.d.). Clopidogrel EP Impurity D. Retrieved from [Link]
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GLP Pharma Standards. (n.d.). Clopidogrel EP Impurity D | CAS No- 1421283-60-4. Retrieved from [Link]
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Reddy, G. J., et al. (2013). Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. Synthetic Communications, 43(1), 72-81. Retrieved from [Link]
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